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Compound of Interest

Compound Name: C.l. Pigment Violet 23

Cat. No.: B1314786

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of C.l.
Pigment Violet 23 (Carbazole Violet), a high-performance organic pigment. It details the multi-
step synthetic pathway, reaction mechanisms, and potential byproducts, offering valuable
insights for professionals in chemical research and development.

Introduction

C.l. Pigment Violet 23, chemically known as 8,18-dichloro-5,15-diethyl-5,15-
dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a prominent member of the dioxazine class
of pigments.[1][2] It is highly valued for its exceptional color strength, lightfastness, and
resistance to heat and solvents, making it suitable for a wide range of applications, including
paints, coatings, plastics, and inks.[3][4] The synthesis of this complex molecule involves a five-
stage process, beginning with the N-alkylation of carbazole and culminating in a cyclization
reaction to form the final pigment.[5]

Overall Synthesis Pathway

The manufacturing process of C.I. Pigment Violet 23 is a sequential five-step synthesis. The
logical flow of this process is depicted in the diagram below.
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Caption: Overall synthesis workflow for C.l. Pigment Violet 23.

Detailed Synthesis Mechanism and Experimental
Protocols

This section provides a detailed breakdown of each step in the synthesis of C.l. Pigment
Violet 23, including reaction mechanisms and experimental protocols derived from established
literature and patents.
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Step 1: N-Ethylation of Carbazole

The first step involves the alkylation of carbazole at the nitrogen atom to yield N-ethylcarbazole.
This reaction is typically carried out using an ethylating agent in the presence of a base.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the
nitrogen atom of carbazole, forming a highly nucleophilic carbazolide anion. This anion then
attacks the electrophilic ethyl group of the ethylating agent (e.g., ethyl bromide or diethyl
sulfate), displacing the leaving group and forming N-ethylcarbazole.

Reactants
Products
Ethylating Agent (e.g., C2H5Br)

)
T
Salt (e.g., KBr)

Carbazole
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Caption: N-Ethylation of Carbazole.
Experimental Protocol:

A mixture of carbazole, a suitable solvent (e.g., toluene), a strong base such as potassium
hydroxide, and a phase transfer catalyst like benzyltriethylammonium chloride is prepared.[6]
Ethyl bromide is then added dropwise to the stirred mixture. The reaction is typically heated to
around 80°C for several hours.[6] After the reaction is complete, the solvent is removed, and
the crude N-ethylcarbazole is purified by recrystallization from a solvent such as methanol.
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Parameter Value Reference

Carbazole, Ethyl Bromide,

Potassium Hydroxide,

Reactants , , [6]
Benzyltriethylammonium
Chloride
Solvent Toluene [6]
Temperature 80 °C [6]
Reaction Time 3 hours [6]
Yield ~98% [6]

Step 2: Nitration of N-Ethylcarbazole

The second step is the regioselective nitration of N-ethylcarbazole at the 3-position to produce
3-nitro-N-ethylcarbazole.

Reaction Mechanism:

This reaction is an electrophilic aromatic substitution. Nitric acid, in the presence of a
dehydrating agent like sulfuric acid (though dilute nitric acid is often used in industrial
processes), generates the nitronium ion (NO2%), a powerful electrophile. The electron-rich
carbazole ring attacks the nitronium ion, leading to the formation of a sigma complex.
Subsequent deprotonation restores aromaticity, yielding the 3-nitro-N-ethylcarbazole. The 3-
position is favored due to the directing effects of the heterocyclic nitrogen and the ethyl group.

Experimental Protocol:

N-ethylcarbazole is dissolved in an organic solvent, and dilute nitric acid (e.g., 35-40%) is
added.[7] The reaction is typically carried out at a controlled temperature to prevent over-
nitration. After the reaction, the product is separated and washed to neutrality.
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Parameter Value Reference

Reactants N-Ethylcarbazole, Nitric Acid [7]

Organic solvent (e.g.,
Solvent [7]
Chlorobenzene)

Yield ~75% [8]

Step 3: Reduction of 3-Nitro-N-ethylcarbazole

The nitro group of 3-nitro-N-ethylcarbazole is then reduced to an amino group to form 3-amino-
N-ethylcarbazole.

Reaction Mechanism:

Several reducing agents can be employed for this transformation. A common industrial method
involves the use of sodium sulfide or catalytic hydrogenation. In the case of sodium sulfide, the
sulfide ions act as the reducing agent, converting the nitro group to an amino group through a
series of intermediate steps. With catalytic hydrogenation, hydrogen gas is used in the
presence of a metal catalyst (e.g., Raney nickel) to effect the reduction.

Experimental Protocol:

The reduction can be carried out by heating 3-nitro-N-ethylcarbazole with stannous chloride
dihydrate in concentrated hydrochloric acid.[9] The reaction mixture is heated for several hours,
after which it is cooled and made basic with sodium hydroxide solution to precipitate the
product. The crude 3-amino-N-ethylcarbazole is then filtered, washed, and dried.
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Parameter Value Reference

3-Nitro-N-ethylcarbazole,

Stannous Chloride Dihydrate,
Reactants ] ] i [9]
Hydrochloric Acid, Sodium

Hydroxide
Temperature 92 °C [9]
Reaction Time 3 hours [9]
Yield ~82% [9]

Step 4: Condensation of 3-Amino-N-ethylcarbazole with
Chiloranil

In this crucial step, two molecules of 3-amino-N-ethylcarbazole condense with one molecule of
chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to form the intermediate, 2,5-di-(9-
ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone.

Reaction Mechanism:

The reaction is a nucleophilic aromatic substitution on the electron-deficient chloranil ring. The
amino group of 3-amino-N-ethylcarbazole acts as a nucleophile, attacking one of the
chlorinated carbon atoms of chloranil and displacing a chloride ion. This occurs twice to form
the symmetrical condensation product. The reaction is typically carried out in a high-boiling
organic solvent in the presence of an acid acceptor, such as sodium acetate, to neutralize the
liberated hydrochloric acid.

Experimental Protocol:

3-amino-N-ethylcarbazole, anhydrous sodium acetate, and chloranil are reacted in a solvent
like o-dichlorobenzene.[1] The mixture is stirred at a moderately elevated temperature (e.g., 60-
65°C) for several hours.[1] The reaction progress can be monitored by thin-layer
chromatography to ensure the consumption of the starting materials.[1]
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Parameter Value Reference

3-Amino-N-ethylcarbazole,

Reactants Chloranil, Anhydrous Sodium [1]
Acetate

Solvent o-Dichlorobenzene [1]

Temperature 60-65 °C [1]

Reaction Time 3-6 hours [1]

Step 5: Cyclization to C.I. Pigment Violet 23

The final step is the intramolecular cyclization of the condensation product to form the
dioxazine ring system of C.l. Pigment Violet 23. This is an oxidative ring-closure reaction.

Reaction Mechanism:

The cyclization is typically promoted by a cyclizing agent, such as benzenesulfonyl chloride or
p-toluenesulfonyl chloride, at high temperatures. The mechanism involves the formation of
sulfonate esters with the hydroxyl groups of the tautomeric form of the intermediate, followed
by an intramolecular nucleophilic attack of the carbazole nitrogen onto the adjacent benzene
ring, eliminating the sulfonyl group and forming the dioxazine structure. Two such ring closures
occur to yield the final pigment.

Reactants

Products
Cyclizing Agent (e.g., Benzenesulfonyl Chloride)
[
Gondensation Intermediata/
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Caption: Cyclization to form C.l. Pigment Violet 23.
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Experimental Protocol:

The condensation product is heated in a high-boiling solvent (e.g., o-dichlorobenzene) to a high
temperature (e.g., 150°C), and a cyclizing agent like benzenesulfonyl chloride is added.[1] The
reaction is continued until the cyclization is complete. The crude pigment is then filtered,
washed with hot solvent and then water, and dried.

Parameter Value Reference

2,5-di-(9-ethylcarbazol-3-
Reactant ylamino)-3,6-dichloro-1,4- [1]

benzoquinone

Cyclizing Agent Benzenesulfonyl Chloride [1]
Solvent o-Dichlorobenzene [1]
Temperature 150 °C [1]

Overall Yield (from
_ ~85.5% [1]
aminoethylcarbazole)

Byproducts of the Synthesis

Several byproducts can be formed during the synthesis of C.l. Pigment Violet 23, which can
affect the purity and coloristic properties of the final product.

Byproducts from Incomplete Reactions

» Unreacted 3-amino-N-ethylcarbazole: If the condensation reaction does not go to
completion, unreacted starting material will remain as an impurity.[1]

e Mono-substituted intermediate: Incomplete condensation can also lead to the formation of a
mono-substituted product where only one molecule of 3-amino-N-ethylcarbazole has reacted
with chloranil.

Byproducts from Side Reactions
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» Isomers of Nitro-N-ethylcarbazole: During the nitration of N-ethylcarbazole, small amounts of
other isomers, such as 1-nitro-N-ethylcarbazole, and dinitrated products like 3,6-dinitro-N-
ethylcarbazole can be formed.[8]

o Polymeric Byproducts: At high temperatures, particularly during the cyclization step, dark-
colored polymeric byproducts can be formed, which can contaminate the final pigment.[1]

» Sulfonylated Byproducts: When using arylsulfonyl chlorides as cyclizing agents, several
byproducts can be formed. These include compounds where a sulfonyl group is attached to
the carbazole or dioxazine structure.[10] A patent has identified the following structures as
common byproducts where R can be H (from benzenesulfonyl chloride) or CHs (from p-
toluenesulfonyl chloride).[10]

o Byproduct 1: A mono-sulfonated, partially cyclized intermediate.
o Byproduct 2: A di-sulfonated, uncyclized intermediate.
o Byproduct 3: A mono-sulfonated final pigment structure.

The formation of these byproducts is often attributed to side reactions of the cyclizing agent
with the intermediate or the final pigment molecule.

Purification of Crude Pigment Violet 23

The crude C.lI. Pigment Violet 23 is often subjected to purification and finishing processes to
improve its pigmentary properties. This can involve washing with solvents like pyridine to
remove soluble impurities.[7] The pigment is then often subjected to a process called
"pigmentation,” which can involve milling or treatment with specific solvents to achieve the
desired crystal size and shape, which in turn influences its color strength and transparency.[7]

Conclusion

The synthesis of C.I. Pigment Violet 23 is a well-established but complex multi-step process. A
thorough understanding of the reaction mechanisms, optimal experimental conditions, and the
potential for byproduct formation is crucial for achieving high yields and purity of this important
high-performance pigment. This technical guide provides a detailed framework for researchers
and professionals involved in the synthesis and development of organic pigments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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